molecular formula C12H11N3O2 B6149865 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1489953-55-0

4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B6149865
CAS No.: 1489953-55-0
M. Wt: 229.23 g/mol
InChI Key: JKZYQRUUGXTYHC-UHFFFAOYSA-N
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Description

4-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid core substituted with a 1,2,4-triazole ring bearing a cyclopropyl group at the N4 position. The molecule combines a polar aromatic carboxylic acid group with a rigid cyclopropane moiety, which confers unique steric and electronic properties. This structural motif is critical in medicinal chemistry, particularly in designing inhibitors targeting enzymes or transporters, such as uric acid transporters, where triazole derivatives have shown high potency .

The synthesis of this compound typically involves cyclocondensation reactions. For example, derivatives of 1,2,4-triazol-3-yl benzoic acids are often synthesized by reacting hydrazine derivatives with substituted benzaldehydes or via nucleophilic substitution on pre-formed triazole intermediates . Its molecular weight is 243.25 g/mol (C₁₂H₁₁N₃O₂), and its crystalline structure can be resolved using X-ray diffraction techniques supported by programs like SHELXL .

Properties

CAS No.

1489953-55-0

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-(4-cyclopropyl-1,2,4-triazol-3-yl)benzoic acid

InChI

InChI=1S/C12H11N3O2/c16-12(17)9-3-1-8(2-4-9)11-14-13-7-15(11)10-5-6-10/h1-4,7,10H,5-6H2,(H,16,17)

InChI Key

JKZYQRUUGXTYHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NN=C2C3=CC=C(C=C3)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Base-Catalyzed Ester Hydrolysis

The most widely reported method involves the hydrolysis of 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid ethyl ester (CAS 157069-48-2) under alkaline conditions. In a representative procedure, the ethyl ester (6.8 g, 31.3 mmol) is dispersed in ethanol (70 mL) and treated with 1N sodium hydroxide (70 mL) under reflux for 30 minutes. The reaction mechanism proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. After solvent removal, the residue is dissolved in water and acidified with 1N hydrochloric acid (70 mL), precipitating the target compound in 99% yield (5.88 g). Key advantages include high efficiency and minimal byproducts, though the use of strong bases necessitates careful pH control during workup.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol-water mixtures (1:1 v/v) are preferred for ester hydrolysis due to their ability to solubilize both polar and nonpolar reactants. Reflux temperatures (∼78°C for ethanol) enhance reaction rates without degrading the triazole ring. In contrast, purely aqueous systems risk incomplete ester dissolution, while nonpolar solvents hinder hydroxide ion mobility.

Acidification and Precipitation

Post-hydrolysis acidification with HCl achieves near-quantitative precipitation of the benzoic acid. Cooling the aqueous layer to 0°C before acidification minimizes product solubility, yielding a high-purity solid. Alternative mineral acids (e.g., H₂SO₄) are less common due to sulfate contamination risks.

Purification and Characterization

Workup Procedures

Crude product is typically washed with cold water to remove inorganic salts and residual acid. Charcoal treatment (10 g per 20 g starting material) in ethanol effectively decolorizes the solution, though multiple washes may be needed for highly impure batches. Final purification via semipreparative HPLC has been reported for related compounds but remains unnecessary for this high-yield synthesis.

Spectroscopic Validation

Technique Data Source
IR (Nujol)1692 cm⁻¹ (C=O), 1609 cm⁻¹ (C=C)
APCI-MSm/z 190 [M+H]⁺
¹H NMRNot reported

The IR spectrum confirms the carboxylic acid (1692 cm⁻¹) and aromatic ring (1609 cm⁻¹), while mass spectrometry aligns with the molecular formula C₁₂H₁₁N₃O₂ (MW 229.23 g/mol). Nuclear magnetic resonance (NMR) data are absent in available literature, highlighting a gap in current characterization efforts.

Comparative Analysis of Methodologies

Yield and Scalability

The base-catalyzed hydrolysis achieves exceptional yields (99%) at laboratory scale (∼30 mmol). Scaling to kilogram quantities would require addressing ethanol’s flammability and optimizing heat transfer during reflux. Alternative methods, such as enzymatic hydrolysis, remain unexplored but could offer greener processing.

Industrial Applications and Patents

Tohoku University’s patent (EP2103611) details the hydrolysis route, emphasizing its utility for producing gram-scale batches of pharmaceutical intermediates. A related patent (US10150755) describes analogous triazole derivatives for treating metabolic disorders, underscoring the compound’s therapeutic potential .

Chemical Reactions Analysis

4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or pathways critical for cancer cell proliferation. For example, it has been shown to induce apoptosis in cancer cells by disrupting cellular processes . In antimicrobial research, it targets bacterial enzymes, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Triazole-Substituted Benzoic Acid Derivatives

Several analogues share the 1,2,4-triazol-3-yl benzoic acid scaffold but differ in substituents on the triazole ring or the benzoic acid moiety:

Compound Name Substituent on Triazole Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activity Reference
4-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid Cyclopropyl 243.25 Not reported High affinity for uric acid transporters
3-(4-(Naphth-1-yl)-4H-1,2,4-triazol-3-yl)propionic acid (7b) Naphthyl 293.32 225–226.5 Potent uric acid transporter inhibitor
4-(5-Amino-3-phenoxy-1H-1,2,4-triazol-1-yl)benzoic acid Phenoxy 296.27 Not reported Anticancer activity (IC₅₀: 12 µM vs. MCF-7)
4-(Hex-5-enoxy)benzoic acid (HOBA) Hexenyloxy 234.29 Not reported Liquid crystalline behavior

Key Observations :

  • The cyclopropyl group in the target compound enhances steric hindrance and metabolic stability compared to linear alkyl chains (e.g., hexenyloxy in HOBA) .
  • Naphthyl-substituted derivatives (e.g., 7b) exhibit higher melting points (225–226.5°C), suggesting stronger intermolecular interactions due to extended aromatic systems .
  • Phenoxy-substituted triazoles (e.g., compound 14 in ) demonstrate significant anticancer activity, highlighting the role of electron-withdrawing groups in biological targeting .

Non-Triazole Benzoic Acid Derivatives

Compounds like 2,4-Dihydroxy-6-[(4-hydroxybenzoyl)oxy]benzoic acid () and 4-(but-3-enoxy)benzoic acid (BOBA) () lack the triazole ring but share the benzoic acid core. These compounds often serve as phytochemical defense metabolites or liquid crystalline materials, emphasizing the versatility of benzoic acid derivatives in diverse applications .

Physicochemical Properties

  • Solubility : The cyclopropyl group in the target compound likely reduces water solubility compared to hydroxylated analogues (e.g., 2,4-dihydroxybenzoic acid derivatives in ) but improves lipid membrane permeability, critical for drug bioavailability .
  • Thermal Stability : Triazole rings generally confer thermal stability, as seen in the high melting points of naphthyl-substituted derivatives (e.g., 7b: 225°C) .

Q & A

Q. What are the standard synthetic routes for 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted benzaldehydes with triazole precursors under reflux conditions. For example:

  • Step 1: React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol and glacial acetic acid.
  • Step 2: Reflux for 4 hours, followed by solvent evaporation and filtration .
    Alternative routes include hydrolysis of ester derivatives (e.g., ethyl 4-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoate) using acid or base conditions, followed by crystallization .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy: NMR and IR confirm functional groups (e.g., benzoic acid carbonyl at ~1700 cm⁻¹).
  • Crystallography: ORTEP-III with a GUI (Graphical User Interface) is used for 3D structure determination, resolving bond angles and torsions in the triazole and cyclopropyl moieties .
  • Physicochemical Data: LogP (1.17), PSA (78.87 Ų), and density (1.432 g/cm³) are critical for solubility and bioavailability assessments .

Q. What are the key physicochemical properties influencing its research applications?

Methodological Answer: Key properties include:

PropertyValueRelevance
LogP 1.17Predicts membrane permeability
PSA 78.87 ŲIndicates hydrogen-bonding potential
Melting Point 139.5–140°CStability under experimental conditions
Refractive Index 1.654Optical activity in crystallography
These properties guide solvent selection, formulation, and biological assay design .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?

Methodological Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance cyclopropyl-triazole coupling efficiency.
  • Catalysis: Introduce palladium catalysts for Suzuki-Miyaura cross-coupling in derivative synthesis.
  • Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) to separate by-products. Evidence shows that reflux time adjustments (4–6 hours) and acid/base hydrolysis can increase yields by 15–20% .

Q. What strategies are recommended for resolving contradictions in spectral data during characterization?

Methodological Answer:

  • UV-Vis Spectroscopy: Compare experimental λmax with computational predictions (TD-DFT) to validate electronic transitions. For example, discrepancies in triazole ring absorption (250–300 nm) may indicate tautomerism or protonation state changes .
  • X-ray Crystallography: Overlay experimental (ORTEP) and simulated (Mercury) structures to resolve bond-length mismatches.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments, distinguishing isobaric impurities .

Q. What in silico and in vitro methods are used to study its enzyme inhibition mechanisms?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP199A4). The triazole moiety coordinates with heme iron, validated by UV-Vis binding assays (Kd = 2.5 µM) .
  • Kinetic Assays: Measure IC50 via fluorescence-based inhibition of fungal lanosterol 14α-demethylase (CYP51).
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) analysis.

Q. How does structural modification impact its biological activity and physicochemical behavior?

Methodological Answer:

  • Triazole Substitution: Replacing cyclopropyl with ethyl groups reduces LogP (from 1.17 to 0.89), enhancing aqueous solubility but decreasing membrane permeability .
  • Benzoic Acid Derivatives: Introducing electron-withdrawing groups (e.g., Cl, F) at the 2-position increases enzyme inhibition potency (e.g., IC50 improves from 10 µM to 1.5 µM for CYP51) .
  • Comparative SAR Table:
DerivativeLogPCYP51 IC50 (µM)Solubility (mg/mL)
Parent Compound1.1710.00.5
2-Chloro Derivative1.351.50.3
4-Ethyltriazole Analog0.8925.01.2
Structural modifications must balance bioavailability and target engagement .

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